molecular formula C23H33N5O3 B6021853 ethyl 4-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate

ethyl 4-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate

Cat. No.: B6021853
M. Wt: 427.5 g/mol
InChI Key: LREFQBJUZKDBLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate is a complex organic compound that features a pyrazole ring, a piperidine ring, and a piperazine ring. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the piperidine ring: The pyrazole intermediate is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

    Attachment of the piperazine ring: The final step involves the reaction of the intermediate with a piperazine derivative, typically under basic conditions to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of ethyl 4-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups and rings, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O3/c1-3-31-23(29)22-18(15-24-25-22)16-26-10-6-7-19(17-26)27-11-13-28(14-12-27)20-8-4-5-9-21(20)30-2/h4-5,8-9,15,19H,3,6-7,10-14,16-17H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREFQBJUZKDBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)CN2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.